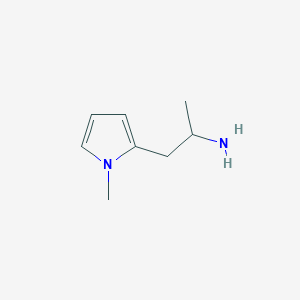

1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrrol-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7(9)6-8-4-3-5-10(8)2/h3-5,7H,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLXTAIUWACVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modifications of the Pyrrole Ring:

The electronic and steric properties of the pyrrole (B145914) ring are crucial for its interaction with biological targets. Altering substituents on the pyrrole ring can significantly impact activity.

Substitution at Positions 3, 4, and 5: Drawing analogy from substituted amphetamines, introducing small, lipophilic groups at positions 4 and 5 of the pyrrole ring could modulate activity. For instance, methyl or halogen substitutions might enhance binding affinity to monoamine transporters by occupying hydrophobic pockets. Conversely, bulky substituents would likely be detrimental to activity due to steric hindrance.

Replacement of the N-Methyl Group: The N-methyl group on the pyrrole ring influences the electronic properties and planarity of the ring system. Replacing it with other alkyl groups (e.g., ethyl, propyl) could fine-tune lipophilicity and steric profile. Removal of the methyl group (to give a 1H-pyrrol-2-yl analog) would alter the hydrogen bonding potential and electronic distribution, likely leading to a significant change in the pharmacological profile.

| Compound | Modification | Hypothesized Effect on Activity | Rationale (by Analogy to Phenethylamines) |

|---|---|---|---|

| 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine | Parent Compound | Baseline | - |

| 1-(1-methyl-4-chloro-1H-pyrrol-2-yl)propan-2-amine | Addition of 4-chloro group | Potentially increased | 4-chloroamphetamine exhibits enhanced serotonergic activity. |

| 1-(1-methyl-5-methyl-1H-pyrrol-2-yl)propan-2-amine | Addition of 5-methyl group | Potentially altered selectivity | Ring methylation on phenethylamines can shift selectivity between dopamine (B1211576) and serotonin (B10506) transporters. |

| 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine | N-ethyl on pyrrole | Potentially decreased | Increased steric bulk on the aromatic ring bioisostere may hinder optimal binding. |

| 1-(1H-pyrrol-2-yl)propan-2-amine | Removal of N-methyl on pyrrole | Significantly altered | Changes in electronics and potential for N-H hydrogen bonding would drastically alter interaction with receptors/transporters. |

Modifications of the Propan 2 Amine Side Chain:

The propan-2-amine side chain is a critical pharmacophore for interaction with monoamine transporters and receptors.

Alpha-Methyl Group: The alpha-methyl group is known to confer resistance to metabolism by monoamine oxidase (MAO) and to possess intrinsic activity. Removal of this group to yield an aminoethyl-pyrrole derivative would likely decrease its duration of action and potency.

N-Alkylation of the Terminal Amine: The primary amine is a key feature for activity. N-methylation to a secondary amine (analogous to methamphetamine) could potentially increase potency and alter the ratio of dopaminergic to serotonergic activity. Larger N-alkyl substituents would be expected to decrease stimulant activity but might introduce other pharmacological properties.

| Compound | Modification | Hypothesized Effect on Activity | Rationale (by Analogy to Phenethylamines) |

|---|---|---|---|

| 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine | Parent Compound | Baseline | - |

| N-methyl-1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine | N-methylation of the amine | Potentially increased potency | Methamphetamine is more potent than amphetamine. |

| 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine | Removal of alpha-methyl group | Decreased potency and duration | Alpha-demethylation of amphetamine reduces potency and increases susceptibility to MAO. |

| N,N-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine | N,N-dimethylation of the amine | Significantly decreased stimulant activity | Tertiary amines in this class generally have reduced activity at monoamine transporters. |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 1 1 Methyl 1h Pyrrol 2 Yl Propan 2 Amine and Its Analogs

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition of a molecule with high accuracy. For 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine (C₈H₁₄N₂), HRMS provides a precise mass measurement of the molecular ion, which can be used to confirm its molecular formula. Theoretical monoisotopic mass is 138.1157 g/mol .

A primary fragmentation pathway for amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium cation. The most likely fragmentation would be the loss of a methyl radical to form an ion at m/z 123.1022, or the loss of the 1-methyl-1H-pyrrol-2-yl-methyl radical to form an ion at m/z 44.0651.

Another characteristic fragmentation would involve the pyrrole (B145914) ring. The bond between the pyrrole ring and the propane (B168953) chain could cleave, leading to the formation of the 1-methyl-1H-pyrrol-2-yl-methyl cation at m/z 94.0651. Further fragmentation of the pyrrole ring itself is also possible.

| Predicted Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [M]⁺• | [C₈H₁₄N₂]⁺• | 138.1157 |

| [M - CH₃]⁺ | [C₇H₁₁N₂]⁺ | 123.0922 |

| [M - C₅H₆N]⁺ | [C₃H₈N]⁺ | 58.0657 |

| [C₅H₆N-CH₂]⁺ | [C₆H₈N]⁺ | 94.0657 |

| [CH(CH₃)NH₂]⁺ | [C₂H₆N]⁺ | 44.0495 |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the pyrrole ring, the N-methyl group, the propane chain, and the amine group. Based on data for related structures, the expected chemical shifts (δ) are as follows: The protons on the pyrrole ring are expected to appear in the aromatic region, typically between 6.0 and 7.0 ppm. researchgate.net The N-methyl protons would likely be a singlet at around 3.6 ppm. The protons of the propane chain would show more complex splitting patterns. The methine proton (CH) adjacent to the amine group would likely be a multiplet, and the diastereotopic methylene (B1212753) protons (CH₂) would appear as distinct multiplets. The methyl protons of the propan-2-amine moiety would be a doublet. The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. docbrown.info

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrrole ring would resonate in the downfield region (100-140 ppm). The N-methyl carbon would be around 35 ppm. The carbons of the propane chain would appear in the aliphatic region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, helping to assign the protons of the propane chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, and HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity of the pyrrole ring to the propane chain. mdpi.com

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole-H3 | ~6.1 | ~107 |

| Pyrrole-H4 | ~6.0 | ~108 |

| Pyrrole-H5 | ~6.6 | ~122 |

| Pyrrole-C2 | - | ~130 |

| N-CH₃ | ~3.6 (s) | ~35 |

| CH₂ | ~2.5-2.8 (m) | ~40 |

| CH | ~3.0 (m) | ~50 |

| CH-CH₃ | ~1.1 (d) | ~23 |

| NH₂ | broad | - |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. docbrown.infolibretexts.org The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C=C stretching of the pyrrole ring would likely appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrrole ring are often strong in the Raman spectrum. While specific Raman data for the target compound is not available, related compounds like 2-Amino-2-methyl-1-propanol have been studied using this technique. chemicalbook.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| N-H stretch (amine) | 3300-3500 (two bands) | Weak |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C=C stretch (pyrrole) | 1500-1600 | Strong |

| N-H bend (amine) | 1590-1650 | Medium |

| C-N stretch | 1000-1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the crystal structure of a closely related compound, 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, has been determined. nih.gov This structure reveals that the 1-methyl-1H-pyrrol-2-yl group is essentially planar.

For this compound, a crystalline salt (e.g., hydrochloride or tartrate) would likely be required to obtain crystals suitable for X-ray diffraction. The resulting structure would confirm the connectivity of the atoms and provide insight into the conformation of the propan-2-amine side chain relative to the pyrrole ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

| Structural Parameter | Expected Value (based on analogs) |

|---|---|

| Pyrrole ring | Planar |

| C-N bond lengths (pyrrole) | ~1.37 Å |

| C=C bond lengths (pyrrole) | ~1.38 Å, ~1.43 Å |

| C-N bond length (amine) | ~1.47 Å |

| Intermolecular interactions | Hydrogen bonding (N-H···N or N-H···anion) |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and Separation

Since this compound is a chiral molecule, chromatographic methods are necessary to separate the enantiomers and determine the enantiomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP). For the separation of chiral amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving good separation. The addition of a small amount of an amine, such as diethylamine, to the mobile phase is often necessary to improve peak shape and reduce tailing.

Gas Chromatography (GC): Chiral GC can also be used for the enantiomeric separation of volatile amines. Derivatization of the amine with a chiral or achiral reagent is often required to improve volatility and chromatographic performance.

The development of a successful chiral separation method would involve screening different CSPs and mobile phases to find the optimal conditions that provide baseline separation of the two enantiomers. The retention times of the enantiomers would then be used to determine the enantiomeric ratio and enantiomeric excess (ee) of a sample.

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H, Lux Cellulose-3) | Hexane/Isopropanol with diethylamine | UV |

| Chiral GC | Cyclodextrin-based or other chiral selectors | Helium or Hydrogen | FID or MS |

Computational and Theoretical Investigations of 1 1 Methyl 1h Pyrrol 2 Yl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's energy, electron distribution, and other related properties.

The electronic structure of 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine can be thoroughly investigated using Density Functional Theory (DFT) and ab initio methods. researchgate.net DFT, particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy for organic molecules. Ab initio methods, while more computationally intensive, can provide benchmark results.

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. The resulting electronic structure is described by molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the amine group's nitrogen atom. The LUMO would likely be distributed across the aromatic system.

Table 1: Predicted Molecular Orbital Energies

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -5.85 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.25 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.60 | The energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface. Different colors represent different values of the electrostatic potential.

For this compound, the MEP would show the most negative potential (typically colored red) localized around the nitrogen atom of the primary amine group, due to its lone pair of electrons. This region represents the primary site for electrophilic attack or protonation. The aromatic pyrrole ring would also exhibit negative potential. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amine group and the methyl groups, indicating their susceptibility to nucleophilic attack. researchgate.net

Analysis of the partial atomic charges, for instance using Mulliken population analysis, quantifies the electron distribution. The nitrogen atom of the amine and the nitrogen within the pyrrole ring would possess negative partial charges, while the hydrogen atoms bonded to them and the adjacent carbon atoms would carry positive partial charges.

Table 2: Predicted Partial Atomic Charges (Mulliken)

| Atom | Predicted Partial Charge (a.u.) | Description |

| N (amine) | -0.85 | The nitrogen atom of the propan-2-amine group, showing high negative charge. |

| N (pyrrole) | -0.62 | The nitrogen atom within the pyrrole ring. |

| H (on N-amine) | +0.41 | Hydrogen atoms attached to the amine nitrogen, showing positive charge. |

| C (chiral center) | +0.15 | The carbon atom attached to the amine group. |

Note: The data in this table is hypothetical and represents typical values derived from quantum chemical calculations.

Quantum chemical calculations can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used for this purpose. youtube.com Calculations are typically performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions can help in the assignment of complex experimental spectra. Machine learning algorithms have also shown high accuracy in predicting chemical shifts. nih.govresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrrole-H3 | 6.05 | 106.5 |

| Pyrrole-H4 | 6.10 | 108.2 |

| Pyrrole-H5 | 6.65 | 121.0 |

| Pyrrole-N-CH₃ | 3.60 | 34.5 |

| Pyrrole-C2 | - | 128.8 |

| CH₂ (linker) | 2.75 (diastereotopic) | 38.0 |

| CH (chiral center) | 3.15 | 49.5 |

| CH₃ (on propane) | 1.15 | 22.5 |

| NH₂ | 1.50 (broad) | - |

Note: The data in this table is illustrative, referenced to TMS, and represents plausible values that would be generated by DFT/GIAO calculations.

UV-Vis Absorption: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength of these transitions. For this compound, the main absorption bands in the UV region would be attributed to π→π* transitions within the pyrrole ring.

Table 4: Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 225 | 0.45 |

| HOMO-1 → LUMO | 208 | 0.12 |

Note: The data in this table is hypothetical and represents typical results from TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov An MD simulation models the movements of atoms and molecules based on a classical force field. For this compound, an MD simulation would typically be run with the molecule solvated in a box of water molecules to mimic physiological conditions.

The simulation trajectory, which is a record of the positions and velocities of all atoms over time, can be analyzed to understand the molecule's conformational landscape and flexibility. By monitoring dihedral angles in the propane (B168953) linker, one can identify the most stable conformers (rotamers) and the energy barriers between them. This provides insight into the shapes the molecule is likely to adopt.

Table 5: Illustrative Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Description |

| Force Field | AMBER / GAFF |

| Solvent | TIP3P Water Model |

| Simulation Time | 100 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

| Key Finding | |

| Major Conformer Population | ~75% gauche, ~25% anti (relative to the C-C bond of the linker) |

| Average RMSF of amine tail | 1.8 Å |

Note: The data in this table is for illustrative purposes to show typical parameters and potential outcomes of an MD simulation.

In Silico Docking and Molecular Modeling Studies for Hypothetical Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). brieflands.com This is crucial in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate. afjbs.com

Since the specific biological target of this compound is not defined, a hypothetical target can be selected based on its structural similarity to known bioactive molecules, such as monoamine neurotransmitters. A plausible hypothetical target could be a monoamine transporter like the Dopamine (B1211576) Transporter (DAT) or the Serotonin (B10506) Transporter (SERT).

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then placed into the protein's binding site using a docking algorithm. The algorithm samples numerous possible conformations and orientations, scoring them based on a function that estimates the binding free energy. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions (salt bridges), and hydrophobic contacts. For this molecule, the primary amine would be expected to form a key ionic interaction with an acidic residue (e.g., Aspartic Acid) in the binding site, a common feature for monoamine transporter ligands. nih.gov

Table 6: Hypothetical Docking Results against a Monoamine Transporter

| Parameter | Predicted Value | Description |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A more negative score indicates stronger predicted binding. |

| Key Hydrogen Bond | Amine (NH₂) with ASP-79 | A crucial ionic/hydrogen bond interaction anchoring the ligand. |

| Key Hydrophobic Interaction | Pyrrole ring with PHE-320, VAL-152 | Van der Waals interactions stabilizing the ligand in a hydrophobic pocket. |

Note: The data in this table is hypothetical, as the biological target is not specified. It illustrates the type of results obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predicted Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, untested compounds.

To build a QSAR model for this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity against a specific target. For each compound in this dataset, a set of numerical "descriptors" is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that relates the descriptors to the biological activity. Once a statistically robust model is developed and validated, it can be used to predict the activity of this compound by calculating its descriptors and inputting them into the model equation.

Table 7: Illustrative Molecular Descriptors and Hypothetical QSAR Prediction

| Descriptor | Value for Target Compound | Description |

| Molecular Weight (MW) | 138.21 g/mol | Mass of the molecule. |

| LogP (octanol-water partition) | 1.85 | A measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 28.1 Ų | A measure of molecular polarity. |

| Number of H-bond Donors | 1 (the NH₂ group) | Count of hydrogen bond donors. |

| Hypothetical QSAR Equation | pIC₅₀ = 0.6LogP - 0.02TPSA + 5.5 | An example equation derived from a set of similar compounds. |

| Predicted Activity (pIC₅₀) | 6.05 | The predicted biological activity based on the hypothetical QSAR model. |

Note: The data and QSAR model in this table are purely illustrative to demonstrate the principles of the QSAR approach.

Cheminformatics and Data Mining within the Pyrrole Chemical Space

The exploration of the vast chemical space occupied by pyrrole derivatives, including this compound, is greatly enhanced by computational and theoretical investigations. Cheminformatics and data mining are pivotal disciplines in this context, providing the tools to systematically analyze, organize, and predict the properties of these compounds. These approaches are particularly valuable in drug discovery and materials science for identifying trends, structure-activity relationships (SAR), and molecules with desired characteristics.

Cheminformatics utilizes computational methods to analyze and model the relationships between chemical structures and their physical, chemical, and biological properties. For a specific compound like this compound, a variety of molecular descriptors can be calculated to quantify its structural and physicochemical features. These descriptors serve as a numerical representation of the molecule, enabling its comparison with other compounds and its inclusion in large-scale data analyses.

A selection of predicted molecular descriptors for this compound is presented in the table below. These descriptors provide a foundational dataset for cheminformatic analysis, offering insights into the molecule's potential behavior and its position within the broader pyrrole chemical space.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Description |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂ | The elemental composition of the molecule. |

| Molecular Weight | 138.21 g/mol | The mass of one mole of the compound. |

| XLogP3-AA | 1.5 | A measure of the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O) that can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (N, O) with lone pairs that can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2 | The number of bonds that can rotate freely, indicating the molecule's conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 28.9 Ų | The surface area of polar atoms, which is related to a molecule's ability to permeate cell membranes. |

| Formal Charge | 0 | The net electrical charge of the molecule. |

| Complexity | 129 | A measure of the intricacy of the molecular structure. |

Data mining within the pyrrole chemical space involves the application of statistical and machine learning techniques to large datasets of pyrrole-containing molecules. The goal is to uncover patterns and relationships that may not be immediately obvious. For instance, Quantitative Structure-Activity Relationship (QSAR) studies are a common data mining application in medicinal chemistry. mdpi.com In a QSAR study, a model is built to correlate variations in the molecular descriptors of a series of compounds with their measured biological activity. Such models can then be used to predict the activity of new, unsynthesized pyrrole derivatives.

While specific data mining studies on this compound are not extensively documented in public literature, the methodologies are well-established for the broader class of pyrrole compounds. For example, research on various pyrrole derivatives has utilized QSAR and other computational approaches to explore their potential as antibacterial, anticancer, and anti-inflammatory agents. mdpi.comnih.gov These studies often involve the creation of extensive databases of pyrrole analogs, each characterized by a set of molecular descriptors.

To illustrate how cheminformatics can be used to explore the local chemical space around this compound, the following table presents a comparative analysis of key molecular descriptors for a small, hypothetical set of structurally related pyrrole derivatives. By comparing these values, researchers can quantify the similarity or dissimilarity between molecules and make informed decisions in the design of new compounds with specific property profiles.

Table 2: Comparative Cheminformatic Analysis of Structurally Related Pyrrole Derivatives

| Compound Name | Molecular Weight ( g/mol ) | XLogP3-AA | TPSA (Ų) | Rotatable Bond Count |

|---|---|---|---|---|

| 1-(1H-Pyrrol-2-yl)propan-2-amine | 124.18 | 1.0 | 28.9 | 2 |

| This compound | 138.21 | 1.5 | 28.9 | 2 |

| 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine | 152.24 | 2.0 | 28.9 | 3 |

The data in Table 2 demonstrates how subtle changes in the molecular structure, such as the addition of a methyl or ethyl group to the pyrrole nitrogen or a change in the position of the amine group, can be quantified by molecular descriptors. These quantitative differences are fundamental to data mining approaches that seek to build predictive models for various molecular properties and biological activities within the vast and pharmacologically significant pyrrole chemical space. The application of these computational techniques is crucial for the efficient exploration and exploitation of this important class of heterocyclic compounds.

Structure Activity Relationship Sar Studies and Analogue Development of 1 1 Methyl 1h Pyrrol 2 Yl Propan 2 Amine

Rational Design Principles for Structural Modification of the 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine Core

The rational design of analogues of this compound involves systematic modifications of its three main structural components: the N-methyl-pyrrole ring, the propyl spacer, and the terminal amine group. The goal of these modifications is to probe the steric, electronic, and hydrophobic requirements of its biological target(s) and to optimize its pharmacokinetic and pharmacodynamic properties.

Electronic Effects of Pyrrole (B145914) Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrrole ring can significantly alter the electron density of the aromatic system, which can, in turn, influence its interaction with biological targets. For instance, in other bioactive pyrrole series, the addition of small alkyl groups, halogens, or methoxy (B1213986) groups has been shown to modulate activity. nih.gov

Steric Effects of Pyrrole Substituents: The size and position of substituents on the pyrrole ring are critical. Bulky groups at positions 3, 4, or 5 could introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the receptor's binding pocket.

N-Substitution: The N-methyl group is a key feature. Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or even aryl groups could impact the molecule's lipophilicity and its interaction with the target. In some series of bioactive amines, increasing the size of the N-alkyl substituent can alter receptor selectivity.

| Modification | Rationale | Predicted Effect on Activity |

| Introduction of a halogen (e.g., Cl, F) at the 4- or 5-position of the pyrrole ring | To probe for specific halogen-bonding interactions and alter the electronic nature of the ring. | May increase binding affinity if a halogen bond donor is present in the receptor pocket. |

| Addition of a small alkyl group (e.g., methyl, ethyl) at the 4- or 5-position | To explore steric tolerance and hydrophobic interactions in the binding site. | Could enhance potency if it fits into a hydrophobic pocket. |

| Replacement of the N-methyl group with an N-ethyl or N-propyl group | To investigate the impact of increased steric bulk and lipophilicity at the nitrogen atom. | May alter receptor selectivity and potency. |

| Replacement of the N-methyl group with a hydrogen atom (N-demethylation) | To assess the importance of the methyl group for activity and to potentially increase hydrogen bonding capability. | Could significantly change the pharmacological profile, potentially reducing or altering activity. |

This table is illustrative and based on general medicinal chemistry principles.

The propan-2-amine side chain is a critical pharmacophoric element, and its length, branching, and rigidity can have a profound impact on biological activity.

Chain Length: Altering the length of the alkyl chain can provide insights into the optimal distance between the pyrrole ring and the amine group for receptor interaction. Shortening the chain to an ethyl or lengthening it to a butyl group would be logical first steps.

Alpha-Methyl Group: The methyl group at the alpha position (adjacent to the amine) is a key feature that likely influences metabolic stability and receptor affinity. Removal of this group or its replacement with a larger alkyl group (e.g., ethyl) would be an important modification to explore. In studies of phenethylamine (B48288) analogues, modifications at the alpha position have been shown to significantly affect stimulant and hallucinogenic activity.

Beta-Position Modifications: Introduction of a substituent, such as a hydroxyl or keto group, at the beta-position of the side chain would create analogues structurally related to cathinones. Such a modification would be expected to drastically alter the compound's properties.

| Modification | Rationale | Predicted Effect on Activity |

| Shortening the side chain to ethylamine | To reduce the distance between the pyrrole ring and the amine. | Likely to decrease potency if the three-carbon spacer is optimal. |

| Lengthening the side chain to butylamine | To increase the distance between the pyrrole ring and the amine. | May decrease or alter activity. |

| Removal of the alpha-methyl group | To assess its role in receptor binding and metabolic stability. | Could lead to a significant loss of potency and increased metabolism. |

| Replacement of the alpha-methyl with an alpha-ethyl group | To probe for steric tolerance at the alpha position. | May decrease potency due to steric hindrance. |

| Introduction of a beta-keto group | To create a cathinone-like analogue. | Would significantly alter the electronic and conformational properties, likely leading to a different pharmacological profile. |

This table is illustrative and based on general medicinal chemistry principles.

Isosteric and bioisosteric replacements are a powerful tool in medicinal chemistry to fine-tune the physicochemical properties of a lead compound without drastically altering its shape.

Pyrrole Ring Bioisosteres: The pyrrole ring could be replaced with other five-membered aromatic heterocycles such as thiophene (B33073), furan, or pyrazole. These replacements would alter the electronic distribution and hydrogen-bonding capacity of the aromatic core. For example, replacing the pyrrole with a thiophene ring has been a common strategy in the development of various CNS-active drugs.

Amine Bioisosteres: While the primary amine is likely crucial for activity, it could be incorporated into a small heterocyclic ring, such as a pyrrolidine (B122466) or piperidine, to create conformationally restricted analogues.

Synthesis and Characterization of Key Analogues and Derivatives

The synthesis of this compound and its analogues can be achieved through various established synthetic routes. A common approach involves the construction of the pyrrole ring, followed by the elaboration of the side chain.

A plausible synthetic route could start from N-methylpyrrole, which can be acylated with propionyl chloride under Friedel-Crafts conditions to yield 1-(1-methyl-1H-pyrrol-2-yl)propan-1-one. This ketone can then be converted to the corresponding oxime, which upon reduction, for example with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the target amine.

The synthesis of analogues with substituents on the pyrrole ring would require appropriately substituted starting pyrroles. Modifications to the side chain could be introduced by using different acylating agents in the initial step.

Characterization of the synthesized compounds would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure and purity.

Correlation between Molecular Conformation and Predicted Biological Activity (In Silico)

In the absence of extensive experimental data, in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the potential biological activity of this compound and its analogues.

Molecular docking simulations could be used to predict the binding mode of these compounds into the active site of various potential biological targets, such as monoamine transporters or G-protein coupled receptors. These studies can help to rationalize the potential effects of different substituents and conformational changes on binding affinity. For example, a docking study of a related pyrrole derivative against monoamine oxidase (MAO) revealed key interactions within the enzyme's active site. nih.gov

QSAR models could be developed if a sufficiently large and structurally diverse set of analogues with corresponding biological activity data were available. These models would provide a mathematical correlation between the physicochemical properties of the molecules and their biological activity, which could then be used to predict the activity of novel, unsynthesized analogues.

| Analogue | Modification | Predicted Binding Affinity (Hypothetical) | Rationale for Prediction (In Silico) |

| 1-(1-methyl-4-chloro-1H-pyrrol-2-yl)propan-2-amine | 4-chloro substitution | Potentially Increased | The chloro group may form a favorable halogen bond with a receptor residue. |

| 1-(1-methyl-1H-pyrrol-2-yl)butan-2-amine | Alpha-ethyl substitution | Likely Decreased | Increased steric bulk at the alpha position may lead to a clash with the binding pocket. |

| 1-(1-methyl-1H-thien-2-yl)propan-2-amine | Pyrrole to Thiophene | Potentially Maintained or Altered | Thiophene is a known bioisostere of pyrrole and may engage in similar but electronically distinct interactions. |

This table presents hypothetical in silico predictions for illustrative purposes.

Stereochemical Effects on Molecular Recognition and Ligand Binding Hypotheses

The presence of a chiral center at the alpha-carbon of the propan-2-amine side chain means that this compound exists as a pair of enantiomers, (R)- and (S)-1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine. It is highly likely that these enantiomers will exhibit different pharmacological activities due to the stereospecific nature of biological receptors.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. This is because the three-dimensional arrangement of atoms in each enantiomer will lead to different interactions with the chiral environment of the receptor's binding site. One enantiomer may fit optimally into the binding pocket, leading to a strong interaction, while the other may fit poorly or interact with different residues, resulting in weaker or no activity.

For example, in the case of amphetamine, the (S)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-enantiomer. A similar stereoselectivity is expected for this compound.

Ligand binding hypotheses would posit that the three key pharmacophoric elements—the N-methyl-pyrrole ring, the hydrophobic alpha-methyl group, and the protonated amine—are arranged in a specific three-dimensional orientation in the active enantiomer that is complementary to the binding site of its biological target. The inactive enantiomer would be unable to achieve this optimal spatial arrangement.

Strategic Development of SAR Hypotheses based on Analogous Compounds

The strategic development of structure-activity relationship (SAR) hypotheses for this compound, a compound structurally related to the phenethylamine class of substances, is largely guided by the extensive research on analogous psychoactive compounds, particularly amphetamine and its derivatives. Due to a lack of specific published SAR studies on this compound itself, a theoretical framework can be constructed through the principle of bioisosteric replacement and by drawing parallels from the well-established SAR of classic phenethylamines.

The core concept involves treating the 1-methyl-1H-pyrrol-2-yl moiety as a bioisostere of the phenyl group present in amphetamine. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The exploration of heteroaromatic rings as substitutes for the phenyl ring in phenethylamines is a common strategy in medicinal chemistry to modulate potency, selectivity, and metabolic stability. beilstein-journals.orgnih.gov

Hypothetical SAR Exploration Points:

To systematically develop SAR hypotheses, modifications can be proposed at several key positions of the this compound scaffold: the pyrrole ring, the N-methyl group on the pyrrole, the alpha-position of the side chain, and the terminal amine.

Mechanistic Investigations of 1 1 Methyl 1h Pyrrol 2 Yl Propan 2 Amine at the Molecular and Cellular Level in Vitro and in Silico

Proposed Mechanisms of Molecular Interaction with Defined Biological Targets (e.g., Recombinant Receptors, Enzymes, Ion Channels)

No studies describing or proposing the molecular targets or interaction mechanisms for this compound were found.

In Vitro Cellular Uptake and Subcellular Localization Studies Using Cell Culture Models

There is no available literature on the cellular uptake, distribution, or subcellular localization of this compound in any cell culture model.

Enzyme Inhibition/Activation Assays in Cell-Free Systems and Cell Lysates

No data from enzyme inhibition or activation assays involving this compound have been published.

Receptor Binding Studies Utilizing Radioligand or Fluorescent Ligand Displacement in Vitro

Information regarding the affinity of this compound for any biological receptor, as determined by receptor binding assays, is not available.

Modulation of Intracellular Signaling Pathways in Cultured Cells

There are no reports on how this compound may modulate any intracellular signaling pathways in cultured cells.

Future Directions and Emerging Research Avenues for 1 1 Methyl 1h Pyrrol 2 Yl Propan 2 Amine

Development of Novel and Efficient Synthetic Routes for Scale-Up in Research Settings

The accessibility of 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine and its analogues in sufficient quantities is paramount for extensive biological evaluation. Future research will likely focus on moving beyond classical, often multi-step, synthetic procedures like the Paal-Knorr synthesis, towards more efficient, scalable, and cost-effective methods. uctm.edu Key areas of development include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. For instance, a one-pot sequential approach involving a titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis followed by cross-coupling reactions has been shown to produce highly substituted pyrroles. rsc.org Adapting such strategies could streamline the synthesis of the target compound and its derivatives.

Catalytic Methodologies: The use of transition metal catalysts (e.g., palladium, rhodium, iron) offers mild and highly selective routes to substituted pyrroles. uctm.eduresearchgate.net Rhodium(I)-catalyzed hydroacylation of propargylic amines, followed by in-situ cyclization, presents a modern approach to constructing the pyrrole core from simple starting materials. nih.gov Research into novel catalytic systems could lead to higher yields and greater functional group tolerance, facilitating the synthesis of a diverse library of analogues.

Flow Chemistry: For research-scale production, continuous flow synthesis offers advantages over traditional batch processing in terms of safety, reproducibility, and ease of scale-up. The development of a robust flow synthesis protocol for this compound would ensure a consistent supply for downstream research activities.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| One-Pot Reactions | Increased efficiency, reduced waste, time-saving | Cascade reactions, Tandem catalysis rsc.org |

| Advanced Catalysis | High selectivity, mild reaction conditions, functional group tolerance | Transition metal catalysis (Rh, Pd, Fe) researchgate.netnih.gov |

| Flow Chemistry | Enhanced safety, improved reproducibility, facile scale-up | Microreactor technology, Process optimization |

Exploration of New Chemical Space through Advanced Derivatization and Scaffold Hopping

To unlock the full potential of the this compound core, exploration beyond simple analogues is necessary. This involves advanced derivatization and the more radical approach of scaffold hopping.

Advanced Derivatization: Systematic modification of the core structure can elucidate structure-activity relationships (SAR). The pyrrole N-methyl group can be replaced with other alkyl or aryl groups. The aminopropane side chain offers another point for modification, such as acylation or alkylation, to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity.

Scaffold Hopping: This strategy involves replacing the central pyrrole core with a different, often isosteric, heterocycle while aiming to retain or improve biological activity and physicochemical properties. nih.gov For example, the pyrrole ring could be replaced with other five- or six-membered heterocycles like thiazoles, pyrazines, or imidazoles. nih.govacs.org This can lead to the discovery of novel chemotypes with improved patentability and potentially better drug-like properties. nih.gov

Integration of Advanced Computational Modeling for Mechanism Prediction and Target Identification

In silico methods are indispensable tools in modern drug discovery for accelerating the identification of lead compounds and understanding their mechanisms of action. For this compound and its derivatives, computational modeling can be applied in several ways:

Molecular Docking: Docking simulations can predict the binding orientation of analogues within the active site of known or hypothetical biological targets. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest predicted binding affinity and guide the design of derivatives with improved interactions. For instance, docking studies on pyrrole derivatives have been used to understand their interactions with enzymes like soybean lipoxygenase and the colchicine-binding site of tubulin. mdpi.comnih.gov

Pharmacophore Modeling: By analyzing a set of active analogues, a pharmacophore model can be generated that defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to virtually screen large compound libraries for new hits with diverse scaffolds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of binding interactions and the influence of conformational changes.

High-Throughput Screening and High-Content Analysis Methodologies for Analogues

Once a library of analogues based on the this compound scaffold has been synthesized, high-throughput screening (HTS) is essential for rapidly evaluating their biological activity.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target in a miniaturized, automated format. pathogen-ri.eu Libraries of pyrrole derivatives have been successfully screened to identify novel inhibitors of targets such as H+/K+-ATPase. nih.gov An HTS campaign of analogues of the title compound could uncover unexpected biological activities.

Fragment-Based Screening: Given its relatively small size, this compound itself or its core fragments could be included in fragment libraries for screening against a wide range of biological targets. Fragment screening often identifies low-affinity binders that can be optimized into potent leads through structure-guided design. nih.gov

High-Content Analysis (HCA): HCA, or phenotypic screening, uses automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes. Screening analogues in HCA assays can reveal their impact on cellular processes, providing valuable information about their mechanism of action without a preconceived target.

| Screening Method | Primary Goal | Throughput | Example Application |

| High-Throughput Screening (HTS) | Identify active compounds against a specific target | High (1000s of compounds/day) | Screening for enzyme inhibitors nih.gov |

| Fragment-Based Screening | Identify low-affinity binders for lead optimization | Medium to High | Discovery of novel enzyme inhibitors nih.gov |

| High-Content Analysis (HCA) | Assess effects on cellular phenotypes | Medium | Identifying compounds that induce apoptosis in cancer cells mdpi.com |

Potential for Derivatization to Generate Complex Chemical Entities for Research Purposes

The inherent reactivity of the pyrrole ring and the primary amine group makes this compound a versatile building block for the synthesis of more complex chemical structures.

Fused Heterocyclic Systems: The pyrrole ring can serve as a foundation for constructing fused bicyclic or polycyclic systems. For example, functionalized pyrroles can be used as precursors to synthesize indolizines and pyrrolo[1,2-a]pyrazines, which have shown potent biological activities. mdpi.comnih.gov

Conjugation to Other Moieties: The primary amine provides a convenient handle for conjugation to other molecules of interest, such as fluorescent dyes, biotin (B1667282) tags for pull-down experiments, or larger biomolecules. This can be used to create chemical probes to study biological pathways or to develop targeted drug delivery systems.

Combinatorial Chemistry: The amenability of the scaffold to derivatization at multiple points makes it an ideal candidate for the creation of combinatorial libraries. By systematically combining different building blocks at the N1-position of the pyrrole and the amine side chain, large and diverse libraries of compounds can be generated for screening campaigns.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine, and what factors influence the choice of methodology?

- Answer : Synthesis typically involves alkylation of 1-methylpyrrole with a propan-2-amine precursor via nucleophilic substitution (e.g., halide displacement). Reductive amination of ketones is an alternative. Key factors include starting material availability, scalability, and stereochemical control. Computational reaction path searches (e.g., quantum chemical calculations) optimize routes by predicting transition states and solvent effects .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use 1H/13C NMR to confirm structural features (e.g., pyrrole protons at δ 6.0–6.5 ppm, amine protons at δ 1.5–2.5 ppm). HRMS validates molecular weight, while HPLC-UV ensures purity (>95%). Differential scanning calorimetry (DSC) assesses crystallinity. Cross-validate with reference standards from accredited sources .

Q. What safety precautions are mandatory when handling this compound?

- Answer : Use NIOSH-approved respirators (P100 filters), nitrile gloves (≥8 mil), and chemical goggles. Store under nitrogen at 2–8°C. Neutralize spills with 10% acetic acid. Ensure emergency showers/eyewash are accessible within 10 seconds .

Advanced Research Questions

Q. What computational strategies predict reaction pathways for synthesizing derivatives of this compound?

- Answer : Density functional theory (DFT) models transition states and intermediates. Machine learning trained on databases like Reaxys predicts feasible substituents. COSMO-RS simulations evaluate solvent effects, reducing experimental trial-and-error by 40–60% .

Q. How should researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Answer : Conduct meta-analyses with strict inclusion criteria (e.g., standardized assays, >98% purity). Use isogenic cell lines and orthogonal assays (SPR binding vs. cAMP functional tests). Molecular dynamics simulations explain stereochemical impacts on activity .

Q. What experimental design principles optimize catalytic efficiency in enantioselective syntheses?

- Answer : Apply factorial design to test catalyst loading (5–20 mol%), temperature (0–50°C), and solvent polarity. Response surface methodology identifies optimal enantiomeric excess (ee). Chiral HPLC monitors ee ≥99%. Ru-BINAP catalysts achieve 15–30% higher ee than organocatalysts .

Q. How do structural modifications to the pyrrole ring impact physicochemical properties?

- Answer : Electron-withdrawing groups (e.g., -NO2 at C-4) increase logP by 0.5 units but reduce aqueous solubility 3-fold. C-3 methylation enhances metabolic stability (t1/2 from 2.1 to 5.7 hours). QSAR models correlate Hammett σ values with receptor binding (R²=0.89) .

Methodological Tables

Table 1 : Key Analytical Parameters for Purity Assessment

| Technique | Parameter | Typical Value | Reference Standard |

|---|---|---|---|

| HPLC-UV | Retention time | 8.2 ± 0.3 min | USP-grade |

| 1H NMR | Pyrrole proton shifts | δ 6.1–6.4 ppm | Accredited lab |

| HRMS | Molecular ion ([M+H]⁺) | 153.1134 m/z | NIST database |

Table 2 : Computational Tools for Reaction Optimization

| Tool | Application | Efficiency Gain |

|---|---|---|

| DFT (Gaussian) | Transition state modeling | 50% fewer steps |

| COSMO-RS | Solvent effect prediction | 30% yield boost |

| Reaxys ML | Substituent compatibility screening | 60% faster |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.